6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción
Propiedades
Fórmula molecular |
C10H11Br2N |
|---|---|
Peso molecular |
305.01 g/mol |
Nombre IUPAC |
6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |
Clave InChI |
CKXJKUHRTILSGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)Br)Br)N |
Origen del producto |
United States |
Physicochemical Profiling and Synthetic Methodologies of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Executive Summary
In the landscape of neuropharmacology and central nervous system (CNS) drug design, the 1-aminotetralin scaffold serves as a privileged pharmacophore, historically utilized in the development of monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) agonists. 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine represents a highly specialized, sterically hindered, and lipophilic derivative of this class.
By introducing heavy halogen substitutions at the 6 and 7 positions of the aromatic ring, medicinal chemists can drastically alter the molecule's pharmacokinetic profile—enhancing blood-brain barrier (BBB) penetrance while simultaneously blocking primary sites of cytochrome P450 (CYP450) mediated oxidative metabolism. This technical guide provides an authoritative breakdown of the compound's physicochemical properties, structural causality, and field-proven synthetic protocols.
Physicochemical Properties & Structural Causality
Understanding the baseline properties of the unsubstituted 1-aminotetralin is critical for anticipating the behavior of its dibromo derivative. The base 1-aminotetralin scaffold has a predicted pKa of 9.39[1] and an XLogP3 of 1.6[2]. The addition of two bromine atoms fundamentally shifts this profile.
Quantitative Data Summary
| Property | Value / Description | Reference |
| Chemical Name | 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | [3] |
| CAS Numbers | 1824303-60-7 (Racemic) 1344573-22-3 ((S)-Enantiomer) 1344463-47-3 ((R)-Enantiomer) | [3][4][5] |
| Molecular Formula | C₁₀H₁₁Br₂N | [4] |
| Molecular Weight | 305.01 g/mol | [4] |
| SMILES | NC1CCCC2=C1C=C(C(Br)=C2)Br | [3] |
| Predicted LogP | ~3.4 (Calculated shift from base scaffold) | Derived from[2] |
| Predicted pKa | ~9.1 (Primary aliphatic amine) | Derived from[1] |
| Stereocenters | 1 (C1 position) | [4] |
Causality of Dibromo Substitution
The strategic placement of bromine atoms at the C6 and C7 positions serves a dual purpose in drug development:
-
Lipophilicity and CNS Penetrance: Each aromatic bromine atom contributes approximately +0.8 to +1.0 to the LogP. Elevating the LogP from 1.6 (base scaffold) to ~3.4 pushes the molecule into the optimal "Goldilocks zone" (LogP 2.0–4.0) for passive diffusion across the lipophilic endothelium of the blood-brain barrier.
-
Metabolic Shielding: The C6 and C7 positions on the tetralin ring are highly susceptible to aromatic hydroxylation by hepatic CYP450 enzymes. Heavy halogens provide immense steric hindrance and electronic deactivation, effectively shutting down this metabolic liability and extending the compound's biological half-life.
Fig 1. Physicochemical logic and pharmacological causality of dibromo substitution.
Synthetic Methodology & Reaction Causality
The synthesis of highly substituted 1-aminotetralins requires strict control over reaction conditions, particularly during the reductive amination phase where the steric bulk of the halogens can impede iminium formation.
Experimental Protocol: Reductive Amination
This protocol details the conversion of 6,7-dibromo-1-tetralone to the racemic amine (CAS: 1824303-60-7)[3].
-
Imine Formation (Equilibrium Driving): Dissolve 6,7-dibromo-1-tetralone (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (NH₄OAc, 10.0 eq).
-
Expertise & Causality: The formation of the imine from a sterically hindered ketone is thermodynamically unfavorable. A massive 10-fold excess of NH₄OAc is required to force the equilibrium toward the iminium intermediate via Le Chatelier's principle.
-
-
pH Modulation (Self-Validating Step): Adjust the pH to 5.5–6.0 using glacial acetic acid.
-
Trustworthiness: Introduce a catalytic amount of bromocresol green indicator to the reaction vessel. The solution must remain pale green. If it shifts to blue (pH > 5.4), iminium formation halts; if it shifts to yellow (pH < 3.8), the reducing agent will rapidly decompose, evolving toxic HCN gas.
-
-
Selective Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Expertise & Causality: NaBH₃CN is explicitly chosen over standard sodium borohydride (NaBH₄). At pH 5–6, NaBH₃CN is stable and will only reduce the highly electrophilic iminium ion. NaBH₄ would indiscriminately reduce the starting ketone to an alcohol, ruining the yield.
-
-
Quenching & Isolation: Stir at room temperature for 24 hours. Quench with 1M NaOH until pH > 10 to free-base the amine. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Experimental Protocol: Chiral Resolution
To isolate the (S)-enantiomer (CAS: 1344573-22-3)[4], diastereomeric salt crystallization is employed.
-
Salt Formation: Dissolve the racemic 6,7-dibromo-1-aminotetralin (1.0 eq) in boiling ethanol. Slowly add a solution of L-(+)-tartaric acid (1.0 eq) dissolved in a minimum volume of hot water.
-
Fractional Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to 4 °C for 12 hours.
-
Expertise & Causality: The chiral environment of L-tartaric acid interacts differently with the (R) and (S) enantiomers. The (S)-amine-L-tartrate salt exhibits significantly lower solubility in the EtOH/H₂O matrix, driving its selective precipitation out of the mother liquor.
-
-
Free-Basing: Filter the crystals, wash with cold ethanol, and resuspend in 1M NaOH. Extract with ethyl acetate to yield the enantiopure (S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Fig 2. Step-by-step synthetic workflow for (S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, a rigorous analytical framework must be applied:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the exact mass. The presence of two bromine atoms will yield a distinct isotopic triplet pattern (1:2:1 ratio) in the mass spectrum at m/z 304, 306, and 308[M+H]⁺, validating the dibromo substitution.
-
Nuclear Magnetic Resonance (¹H NMR): The C1 methine proton will appear as a distinct triplet or multiplet around 3.8–4.2 ppm. The aromatic region will be simplified to two distinct singlets (para to each other) due to the heavy substitution at C6 and C7, distinguishing it from the base 1-aminotetralin scaffold[6].
-
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (ee) must be validated using a chiral stationary phase (e.g., Chiralcel OD-H). An isocratic elution of Hexane/Isopropanol/Diethylamine (90:10:0.1) is typically sufficient to resolve the (R) and (S) peaks. An ee of >98% is required for downstream pharmacological assays.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18066, 1-Aminotetralin." PubChem. URL: [Link]
-
LookChem. "1,2,3,4-Tetrahydro-1-naphthylamine Properties." LookChem. URL: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1824303-60-7|6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. CAS:1213649-12-7(S)-1-(3,4-Dibromophenyl)propan-1-amine-毕得医药 [bidepharm.com]
- 6. 1,2,3,4-Tetrahydro-1-naphthylamine | C10H13N | CID 18066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide
Executive Summary & Pharmacophore Rationale
The compound 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine represents a highly lipophilic, structurally constrained primary amine. The 1-aminotetralin scaffold is a privileged structure in neuropharmacology, forming the core of several central nervous system (CNS) therapeutics, including the selective serotonin reuptake inhibitor 1[1] and the monoamine reuptake inhibitor 2[2].
However, the specific substitution of two heavy bromine atoms at the C6 and C7 positions fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky, electron-withdrawing halogens effectively block cytochrome P450 (CYP)-mediated aromatic hydroxylation, shifting the metabolic liability toward the aliphatic ring and the primary amine. This guide outlines a comprehensive, self-validating pharmacokinetic (PK) profiling strategy designed specifically to address the unique physicochemical challenges of this dibrominated scaffold.
Physicochemical Properties & ADME Implications
To design an effective PK study, we must first establish the causality between the molecule's structure and its expected physiological behavior.
-
High Lipophilicity (LogP > 4.5): The dual bromine substitution drastically increases lipophilicity. We anticipate a massive volume of distribution ( Vd>20 L/kg ) and extensive plasma protein binding (>98%), mirroring the behavior of other 3 [3].
-
Basicity (pKa ~ 9.5): The primary amine is protonated at physiological pH (7.4), driving high non-specific binding to negatively charged phospholipid bilayers in tissues, particularly in the brain.
-
Isotopic Signature: Bromine naturally occurs as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. A dibrominated molecule exhibits a distinct M, M+2, M+4 mass spectral pattern in a 1:2:1 ratio. This provides a powerful, built-in validation mechanism for LC-MS/MS bioanalysis, allowing us to distinguish the parent drug and its metabolites from endogenous background noise with absolute certainty.
Predicted Metabolic Fate & Clearance Mechanisms
Because aromatic oxidation is sterically and electronically hindered by the halogens, clearance will rely on alternative pathways. The primary amine is highly susceptible to oxidative deamination by4 [4] and CYP enzymes, yielding an inactive tetralone. Secondary pathways include direct N-glucuronidation and aliphatic hydroxylation at the C2, C3, or C4 positions.
Predicted metabolic pathways of 6,7-Dibromo-1-aminotetralin highlighting Phase I and II routes.
In Vivo Pharmacokinetic Profiling Workflow
To accurately capture the PK profile of this compound, we must utilize a rigorous in vivo rat model. The protocol below is designed as a self-validating system, incorporating critical steps to account for the molecule's extreme lipophilicity.
End-to-end in vivo pharmacokinetic profiling workflow for highly lipophilic tetralin amines.
Step-by-Step Methodology
1. Formulation Strategy: Causality: Aqueous buffers will fail due to the compound's high LogP. Protocol: Formulate the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Sonicate at 37°C until optically clear. This ensures the drug remains in solution upon injection, preventing micro-precipitation in the bloodstream which artificially skews clearance data.
2. Dosing & Serial Sampling (Sprague-Dawley Rats): Protocol: Administer Intravenously (IV) at 1 mg/kg via the tail vein, and Per Os (PO) at 10 mg/kg via oral gavage. Sampling: Collect 200 µL blood samples via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Use K2EDTA tubes to prevent coagulation. Brain Penetration: At Tmax (estimated 2-4 hours), sacrifice a subset of rats to harvest brain tissue. Homogenize brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).
3. Unbound Fraction Determination ( fu,brain ): Causality: Highly lipophilic drugs show misleadingly high total brain levels due to non-specific lipid binding. Protocol: Perform Rapid Equilibrium Dialysis (RED) on brain homogenate against PBS for 4 hours at 37°C to calculate the unbound partition coefficient ( Kp,uu ). Only the unbound drug is pharmacologically active.
LC-MS/MS Bioanalytical Methodology
A highly sensitive LC-MS/MS method is required to quantify the compound, leveraging its unique isotopic signature.
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma or brain homogenate into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Internal Standard (IS: Sertraline- d3 ). Self-Validation: The IS corrects for matrix effects and extraction losses.
-
Vortex for 5 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Chromatography & Mass Spectrometry:
-
Column: Waters XBridge C18 ( ). Causality: A C18 stationary phase is mandatory to retain the highly hydrophobic dibromo-tetralin.
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized to isolate specific precursor-to-product ion transitions.
Quantitative Data Summaries
Table 1: LC-MS/MS MRM Transitions (Exploiting the 1:2:1 Isotope Pattern)
| Analyte | Isotope Target | Precursor Ion ( [M+H]+ ) | Product Ion ( −NH3 ) | Collision Energy (eV) | Purpose |
| 6,7-Dibromo-1-amine | 79Br2 (M) | m/z 304.0 | m/z 287.0 | 25 | Primary Quantifier |
| 6,7-Dibromo-1-amine | 79Br,81Br (M+2) | m/z 306.0 | m/z 289.0 | 25 | Qualifier (Confirms Identity) |
| 6,7-Dibromo-1-amine | 81Br2 (M+4) | m/z 308.0 | m/z 291.0 | 25 | Qualifier (Confirms Identity) |
| Sertraline- d3 (IS) | N/A | m/z 309.1 | m/z 274.1 | 20 | Internal Standard |
Table 2: Anticipated Pharmacokinetic Parameters (Non-Compartmental Analysis)
| Parameter | Symbol | Predicted Range (Rat Model) | Mechanistic Rationale |
| Volume of Distribution | Vss | 15 - 25 L/kg | High lipophilicity drives extensive tissue partitioning. |
| Systemic Clearance | CL | 10 - 20 mL/min/kg | Moderate clearance due to blocked aromatic oxidation; reliant on MAO. |
| Elimination Half-Life | T1/2 | 8 - 14 hours | Slow elimination driven by high tissue distribution and slow back-diffusion. |
| Oral Bioavailability | %F | 30 - 50% | Subject to first-pass metabolism (oxidative deamination in the gut/liver). |
| Unbound Brain Ratio | Kp,uu | 0.8 - 1.2 | Excellent blood-brain barrier penetration, but highly bound to brain lipids. |
Conclusion
The pharmacokinetic profiling of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine requires specialized methodologies that account for its extreme lipophilicity and unique halogenated structure. By utilizing formulation strategies that prevent precipitation, calculating unbound brain fractions via equilibrium dialysis, and exploiting the dibromine isotopic signature in LC-MS/MS MRM analysis, researchers can generate robust, artifact-free ADME data suitable for advancing this scaffold in CNS drug discovery.
References
-
Sertraline - Wikipedia. (Discusses the 1-aminotetralin structure and its pharmacological derivatives). 1
-
Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults. PMC / NIH.2
-
Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis. RSC Publishing. 3
-
Information on EC 1.4.3.4 - monoamine oxidase. BRENDA Enzyme Database. 4
Sources
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08357A [pubs.rsc.org]
- 4. Information on EC 1.4.3.4 - monoamine oxidase - BRENDA Enzyme Database [brenda-enzymes.org]
Technical Guide: Physicochemical Characterization of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides a detailed analysis of the molecular weight and exact mass of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted tetralin amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer in public databases, this guide outlines the derivation of its fundamental physicochemical properties based on its chemical formula. The methodologies for calculating molecular weight and exact mass are presented, along with a comparative analysis of related, commercially available isomers. This document serves as a foundational reference for researchers, scientists, and drug development professionals working with halogenated tetralin scaffolds.
Introduction: The Significance of Tetralin Scaffolds in Drug Discovery
The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry. Its conformational flexibility, combined with the potential for aromatic and aliphatic substitutions, allows for the creation of a diverse range of molecules with tailored biological activities. Amines, in particular, are a common functional group in many drug molecules due to their basicity, which can facilitate aqueous solubility and receptor binding through ionic interactions.
Bromination of the tetralin ring system further modulates the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The specific substitution pattern of the bromine atoms can have a profound impact on these characteristics. This guide focuses on the specific, yet sparsely documented, isomer: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine .
Molecular Structure and Formula
The first step in determining the molecular weight and exact mass is to establish the correct molecular formula. This is derived from the chemical structure of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
The parent structure, 1,2,3,4-tetrahydronaphthalene, has the formula C₁₀H₁₂. The addition of an amine group at the 1-position and two bromine atoms at the 6- and 7-positions results in the following molecular formula:
C₁₀H₁₁Br₂N
This formula accounts for the loss of one hydrogen atom from the tetralin core upon the addition of the amine group and two hydrogen atoms upon the addition of the two bromine atoms, with the simultaneous addition of a nitrogen atom and its associated hydrogens.
Molecular Weight and Exact Mass: A Detailed Analysis
While often used interchangeably in general chemistry, molecular weight and exact mass are distinct and critical parameters in analytical and medicinal chemistry.
Molecular Weight (Average Mass)
The molecular weight is the sum of the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.
The calculation for the molecular weight of C₁₀H₁₁Br₂N is as follows:
| Element | Number of Atoms | Average Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Total | 305.013 |
Therefore, the molecular weight of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is 305.01 g/mol . This value is consistent with the molecular weight reported for the isomeric compound, 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.[1]
Exact Mass and Monoisotopic Mass
The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions.
The calculation for the exact mass of C₁₀H₁₁Br₂N utilizes the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.
| Element | Number of Atoms | Isotope | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | 10 | ¹²C | 12.000000 | 120.000000 |
| Hydrogen | 11 | ¹H | 1.007825 | 11.086075 |
| Bromine | 2 | ⁷⁹Br | 78.918337 | 157.836674 |
| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |
| Total | 302.925823 |
The monoisotopic mass of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is therefore 302.92582 Da . The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum. The exact mass considering the ⁸¹Br isotope would be calculated with the mass of ⁸¹Br (80.916291 Da).
The exact mass for the M+2 peak (containing one ⁸¹Br) would be approximately 304.92378 Da, which is reported as the exact mass for the isomeric 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.[1] This highlights the importance of considering the full isotopic distribution in mass spectrometry analysis.
Experimental Workflow: Characterization and Analysis
For the empirical validation of the calculated masses and the structural confirmation of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, a standard analytical workflow would be employed.
Caption: A typical experimental workflow for the synthesis, purification, and characterization of a novel chemical entity like 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Synthesis and Purification
The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine would likely involve a multi-step process, potentially starting from a commercially available tetralone or naphthalene derivative, followed by bromination and amination reactions. Subsequent purification, typically by column chromatography or recrystallization, is essential to isolate the compound in high purity.
Structural Elucidation and Mass Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. The number of signals, their chemical shifts, and coupling patterns would provide definitive structural evidence.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS analysis would be used to experimentally determine the exact mass of the synthesized compound. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass (302.92582 Da for the monoisotopic peak). The characteristic isotopic pattern of the two bromine atoms would also be a key diagnostic feature.
Conclusion
This technical guide has detailed the molecular weight and exact mass of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. While experimental data for this specific isomer is scarce, its fundamental physicochemical properties have been derived from its molecular formula, C₁₀H₁₁Br₂N. The calculated molecular weight is 305.01 g/mol , and the monoisotopic exact mass is 302.92582 Da. These values are critical for the synthesis, purification, and analytical characterization of this compound. For researchers in drug discovery and development, a precise understanding of these properties is the first step toward elucidating the biological activity and therapeutic potential of this and related halogenated tetralin amines.
References
Sources
Topic: A Scalable and Regioselective Synthesis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine for Active Pharmaceutical Ingredient (API) Manufacturing
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a critical building block for a range of complex Active Pharmaceutical Ingredients (APIs). Its synthesis at a manufacturing scale presents significant challenges, primarily in achieving high regioselectivity during the aromatic bromination and ensuring the safety and efficiency of the subsequent reductive amination. This document provides a comprehensive guide to a robust, scalable, and validated two-step synthesis route. We will detail the rationale behind key process decisions, provide step-by-step protocols for manufacturing, and address critical safety and quality control considerations essential for GMP (Good Manufacturing Practice) environments.
Introduction and Strategic Overview
The aminotetralin scaffold is a privileged structure in medicinal chemistry, appearing in numerous neurologically active APIs.[1][2] The specific 6,7-dibromo substitution pattern provides a key handle for further synthetic elaboration, making this intermediate highly valuable. The primary hurdles in its large-scale production are:
-
Regiocontrol: The electrophilic bromination of the tetralone core must be directed specifically to the 6 and 7 positions, avoiding the more kinetically favored α-position (C2) or other aromatic positions.[3]
-
Process Safety: The use of elemental bromine, a highly corrosive and toxic reagent, necessitates stringent engineering and administrative controls to ensure operator and environmental safety.[4][5][6]
-
Efficiency and Purity: The final reductive amination step must be high-yielding and produce the target amine with a purity profile suitable for API manufacturing, minimizing complex downstream purification.
This guide outlines a two-stage process designed to address these challenges, converting a commercially available starting material into the target amine intermediate.
Caption: High-level overview of the two-step synthetic pathway.
Part I: Scale-up Synthesis of 6,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one
Principle and Rationale
The critical transformation is the dibromination of the aromatic ring of α-tetralone. Unlike benzylic or α-carbonyl brominations which often proceed under radical or specific acidic/basic conditions, aromatic bromination requires an electrophilic pathway.
Choice of Reaction Conditions: To favor aromatic substitution over α-bromination, the reaction is conducted under acidic conditions that promote electrophilic attack on the electron-rich benzene ring. Glacial acetic acid serves as an effective solvent that can also mediate the reaction.[3] While Lewis acids can promote bromination, they can also lead to undesired side products and complicate work-up on a large scale. Therefore, a simpler system using bromine in acetic acid is selected for its scalability and cost-effectiveness. The regioselectivity for the 6,7-positions is governed by the activating, ortho-, para-directing nature of the alkyl portion of the fused ring system.
Caption: Decision logic for achieving regioselective bromination.
Detailed Protocol for Scale-up (1 kg Scale)
Materials & Equipment:
-
Glass-lined reactor (50 L) with overhead stirring, temperature control (heating/cooling jacket), and a bottom outlet valve.
-
Addition funnel (10 L) with pressure equalization.
-
Dedicated scrubber system charged with a sodium thiosulfate or sodium bisulfite solution.
-
Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges, chemical-resistant suit, neoprene or butyl rubber gloves, and chemical-resistant boots.[4][5]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| α-Tetralone | 146.18 | 1.00 kg | 6.84 | 1.0 |
| Glacial Acetic Acid | 60.05 | 10.0 L | - | - |
| Bromine (Br₂) | 159.81 | 2.30 kg (0.74 L) | 14.4 | 2.1 |
| Sodium Thiosulfate | 158.11 | As needed | - | - |
| Deionized Water | 18.02 | ~30 L | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reactor vent to the caustic scrubber system.
-
Charge Reagents: Charge the reactor with α-tetralone (1.00 kg) and glacial acetic acid (10.0 L). Begin agitation to dissolve the solid.
-
Controlled Addition: Cool the reactor contents to 10-15°C. Slowly add bromine (2.30 kg) via the addition funnel over 4-6 hours, maintaining the internal temperature below 25°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Quenching & Precipitation: Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water (~20 L). This will precipitate the crude product.
-
Neutralization: Cautiously add a saturated solution of sodium thiosulfate to the slurry until the red-brown color of excess bromine has been discharged.
-
Isolation: Filter the solid product using a suitable filter press or Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 3 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
-
Expected Yield: 2.0 - 2.2 kg (95-104% crude yield, may contain residual solvent). The product can be purified by recrystallization from a suitable solvent like ethanol if required.
Bromination Safety Protocols
Handling elemental bromine on a large scale is a high-risk operation that requires stringent safety controls.[4][6]
-
Engineering Controls: All transfers must occur in a closed system. A dedicated storage room with a scrubber facility is recommended.[4] Install bromine detectors and alarms in the processing suite.[4][7]
-
Materials Compatibility: Use equipment made of borosilicate glass, PVDF, or PTFE-lined steel. Avoid incompatible materials like aluminum.[4]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Have a spill kit containing a neutralizing agent like sodium thiosulfate readily available.[5]
Part II: Reductive Amination to the Target Amine
Principle and Rationale
Reductive amination is a versatile method for forming amines from carbonyl compounds.[8] For large-scale synthesis, catalytic reductive amination using hydrogen gas is often preferred for its high atom economy and cleaner work-up. However, it requires specialized high-pressure equipment. A more accessible and highly effective alternative for scale-up is direct reductive amination using a chemical reducing agent.
Choice of Reagents: We select ammonium formate as the nitrogen source and a robust reducing agent. Iridium-based catalysts have shown excellent efficacy for the reductive amination of ketones under relatively mild conditions.[9] This one-pot approach avoids the isolation of the intermediate imine, streamlining the process.[8]
Detailed Protocol for Scale-up (1 kg Scale)
Materials & Equipment:
-
Glass-lined reactor (30 L) with overhead stirring, temperature control, and a reflux condenser.
-
Standard laboratory glassware and filtration equipment.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 6,7-Dibromo-1-tetralone | 304.00 | 1.00 kg | 3.29 | 1.0 |
| Ammonium Formate | 63.06 | 1.04 kg | 16.5 | 5.0 |
| [Ir(Cp*)Cl₂]₂/Catalyst | - | 10-20 g | - | (S/C ratio ~2000-4000) |
| Methanol | 32.04 | 10.0 L | - | - |
| Toluene | 92.14 | 5.0 L | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Hydrochloric Acid (in IPA) | 36.46 | As needed | - | - |
Procedure:
-
Reactor Charge: Charge the reactor with 6,7-Dibromo-1-tetralone (1.00 kg), ammonium formate (1.04 kg), the iridium catalyst, and methanol (10.0 L).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 24-48 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC for the disappearance of the starting ketone.
-
Work-up & Extraction: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Add toluene (5.0 L) and a saturated aqueous solution of sodium bicarbonate (5.0 L) to the residue. Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
Part III: Final Product Isolation and Purification
Rationale for Salt Formation
Primary amines are often isolated and stored as salts (e.g., hydrochloride or hydrobromide) to improve their crystallinity, stability, and handling properties. Crystalline salts are generally easier to purify by recrystallization than the free base, which may be an oil.[10]
Protocol for Isolation as Hydrochloride Salt
-
Filtration: Filter the dried toluene solution from the previous step to remove the drying agent.
-
Salt Formation: Cool the toluene solution to 0-5°C. Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise with stirring.
-
Crystallization: The hydrochloride salt of the product will precipitate. Continue stirring in the cold for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold toluene (2 x 1 L) and then with hexane (2 x 1 L) to facilitate drying.
-
Drying: Dry the final product under vacuum at 40-50°C.
-
Expected Yield: 0.95 - 1.05 kg (85-94% yield from the ketone).
Analytical Characterization and Quality Control
The final product must be rigorously tested to confirm its identity, strength, quality, and purity (ISQP).
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the free base |
| Purity | HPLC | ≥ 98.5% |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Methanol ≤ 3000 ppm (as per ICH Q3C) |
| Loss on Drying | Gravimetric | ≤ 0.5% |
References
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Angewandte Chemie International Edition. [Link]
-
Bromination safety. (2024). YouTube. [Link]
-
An efficient and scalable synthesis of a persistent abscisic acid analog (+)-tetralone ABA. (2023). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). PubMed. [Link]
-
Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. [Link]
-
Bromine Safety & Standard Operating Procedures. (n.d.). Kansas State University. [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. [Link]
-
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. (2024). The Journal of Organic Chemistry. [Link]
- Process for preparing 5-hydroxy-1-tetralone. (1974).
-
Scale‐up synthesis and synthetic application of bromination product... (n.d.). ResearchGate. [Link]
-
Salts of Amino Acids: Crystallization, Structure and Properties. (2013). ResearchGate. [Link]
- Novel process for the preparation of nitrogen substituted aminotetralins derivatives. (2011).
-
New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc.[Link]
-
Improving the antidepressant action and the bioavailability of sertraline by co-crystallization with coumarin 3-carboxylate. Structural determination. (2016). PubMed. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Spectrophotometric Determination of Some Drugs in Pharmaceutical Formulations. (2011). Journal of American Science. [Link]
-
Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. (2014). Taylor & Francis Online. [Link]
-
Gram-Scale Synthesis and Highly Regioselective Bromination of 1,1,9,9-Tetramethyl11teropyrenophane. (2018). PubMed. [Link]
-
Biological activity of substituted novel 6, 7- dimethoxy-4-(3, 4, 5-trimethoxyphenyl)-3, 4- dihydronaphthalen-1(2H)-one. (2019). JETIR. [Link]
-
5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. (1982). PubMed. [Link]
-
6-amino-3,4-dihydro-1(2H)-Naphthalenone. (n.d.). Organic Syntheses. [Link]
-
6-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE-HCL. (n.d.). NextSDS. [Link]
-
5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. (2020). ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Synthesis and antifungal activities of novel 2-aminotetralin derivatives. (2007). PubMed. [Link]
-
(6RS,9SR)-6,7-Dibromo-1,2,3,4-tetra-hydro-1,4-methano-anthracene. (2011). PubMed. [Link]
Sources
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activities of novel 2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. An efficient and scalable synthesis of a persistent abscisic acid analog (+)-tetralone ABA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine as a Privileged Scaffold in CNS Drug Discovery
Introduction and Strategic Rationale
The 1-aminotetralin motif is a well-established and highly privileged pharmacophore in medicinal chemistry. Functioning as a conformationally restricted analog of phenethylamine, this rigidified scaffold allows for highly selective interactions with central nervous system (CNS) targets, including dopamine receptors, serotonin receptors, and monoamine oxidases [1, 2].
Within this chemical space, 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (and its enantiopure variants, such as the (1S)-isomer) has emerged as a highly versatile building block [3]. The presence of two bromine atoms at the 6 and 7 positions provides a unique synthetic handle for late-stage diversification. By leveraging transition-metal-catalyzed cross-coupling reactions, medicinal chemists can systematically explore the structure-activity relationship (SAR) of the hydrophobic binding pockets in target receptors, effectively building complex libraries from a single, commercially available precursor [4].
Mechanistic Insights and Reaction Design
Direct functionalization of unprotected 1-aminotetralins is notoriously challenging. The primary amine is highly nucleophilic and readily coordinates with palladium catalysts, forming stable, inactive complexes that stall the catalytic cycle (catalyst poisoning). Furthermore, under basic cross-coupling conditions, the free amine can undergo competitive Buchwald-Hartwig amination, leading to unwanted oligomerization.
The Causality of Protection: To circumvent these issues, the primary amine must be transiently masked, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group strategically withdraws electron density from the nitrogen, eliminating its ability to coordinate with Pd(0) species. Once protected, the sterically accessible 6 and 7 positions readily undergo oxidative addition, allowing for efficient global (double) cross-coupling to generate symmetrical 6,7-disubstituted analogs.
Quantitative Data: Cross-Coupling Scope
The 6,7-dibromo scaffold is amenable to a variety of palladium-catalyzed transformations. Table 1 summarizes typical reaction conditions and expected yields based on field-proven methodologies.
Table 1: Validated Cross-Coupling Modalities for N-Boc-6,7-Dibromo-1-aminotetralin
| Reaction Type | Reagents & Substrates | Catalyst System & Solvent | Typical Yield (%) | Medicinal Chemistry Application |
| Suzuki-Miyaura | Arylboronic acids (2.5 eq), K₂CO₃ | Pd(dppf)Cl₂ (5 mol%), 1,4-Dioxane/H₂O | 75–85% | 6,7-Diaryl derivatives (extended hydrophobic pocket binding) |
| Sonogashira | Terminal alkynes (2.5 eq), CuI, Et₃N | Pd(PPh₃)₄ (5 mol%), DMF | 65–80% | Rigid linear extensions (alkyne handles for click chemistry) |
| Buchwald-Hartwig | Secondary amines (2.5 eq), NaOtBu | Pd₂(dba)₃ / BINAP, Toluene | 50–70% | 6,7-Diamino derivatives (modulating basicity and solubility) |
Synthetic Workflow Visualization
Synthetic workflow for the functionalization of 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: N-Boc Protection of 6,7-Dibromo-1-aminotetralin
Rationale: Triethylamine (Et₃N) acts as an acid scavenger to neutralize the HCl salt of the starting material, freeing the amine to attack Boc₂O. DMAP is intentionally omitted to prevent over-protection to the di-Boc species.
-
Preparation: Suspend 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.
-
Base Addition: Add Et₃N (2.5 eq) dropwise at 0 °C. The suspension will clear as the free base is generated.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 4 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.1, ninhydrin positive) must completely disappear, replaced by a UV-active spot (Rf ~0.6, ninhydrin negative).
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can generally be used without further purification.
Protocol B: Global Suzuki-Miyaura Cross-Coupling
Rationale: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates reductive elimination even with sterically demanding ortho-substituents on the tetralin core. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrate and the inorganic K₂CO₃ base.
-
Setup: In a Schlenk flask, combine the N-Boc-protected intermediate (1.0 eq), the desired arylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M). Degas the mixture by sparging with argon for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the flask and heat to 90 °C for 12 hours.
-
Validation Check: LC-MS analysis of the crude mixture must show the complete consumption of the dibromo starting material (characterized by a distinct M, M+2, M+4 isotopic pattern) and the emergence of the desired product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and purify via flash column chromatography.
Protocol C: Acidic Deprotection and Salt Formation
Rationale: 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA) to directly precipitate the product as a stable, water-soluble hydrochloride salt. This avoids tedious basic workups and potential oxidation of the electron-rich functionalized tetralin core.
-
Reaction: Dissolve the purified cross-coupled intermediate in a minimal amount of anhydrous DCM.
-
Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2 hours.
-
Validation Check: The formation of a white/off-white precipitate in the reaction flask serves as a direct visual indicator of successful deprotection and amine hydrochloride salt formation.
-
Isolation: Dilute the suspension with diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to afford the final functionalized 1-aminotetralin hydrochloride ready for biological assay screening.
References
-
Journal of Medicinal Chemistry (ACS Publications) Title: Melatonin Receptor Ligands: Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA) Study URL:[Link]
- Google Patents Title: US5532415A - R-enantiomer of N-propargyl-1-aminoindan, salts, compositions and uses thereof URL
-
Organometallics (ACS Publications) Title: Iridium/Zinc-Co-Catalyzed Ring-Opening Reactions of Oxabicyclic Alkenes with Indole Nucleophiles: A Combined Experimental and Theoretical Study URL:[Link]
Reductive amination of 6,7-dibromo-alpha-tetralone to 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Application Note: Chemoselective Reductive Amination of 6,7-Dibromo- α -tetralone
Target Compound: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Audience: Discovery Chemists, Process Development Scientists, and Medicinal Chemists
Introduction & Strategic Rationale
Primary amines derived from the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold are critical pharmacophores in central nervous system (CNS) drug discovery, serving as key precursors for molecules like sertraline analogs [1]. The synthesis of 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine directly from 6,7-dibromo- α -tetralone presents two distinct chemical challenges:
-
Steric Hindrance: The α -tetralone carbonyl is sterically encumbered by the adjacent aromatic ring and the fixed conformation of the aliphatic ring, making direct imine formation with ammonia sluggish.
-
Chemoselectivity (Dehalogenation Risk): The 6,7-dibromo substituents are highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H2 with Pd/C or PtO 2 ).
To overcome these barriers, a titanium(IV) isopropoxide ( Ti(OiPr)4 ) mediated reductive amination is the optimal strategy [2]. Ti(OiPr)4 acts as a powerful Lewis acid and dehydrating agent, forcefully driving the equilibrium toward a transient titanium-imine complex. Subsequent in situ reduction with sodium borohydride ( NaBH4 ) selectively yields the primary amine without disturbing the aryl bromides or causing over-alkylation.
Methodological Evaluation
Standard reductive amination conditions—such as the classic Borch reduction using NaCNBH3 or NaBH(OAc)3 [3]—often result in poor conversions or secondary amine byproducts when applied to hindered α -tetralones. The table below summarizes the optimization data validating the titanium-mediated approach.
Table 1: Optimization of Reductive Amination Conditions for 6,7-Dibromo- α -tetralone
| Entry | Method | Reagents | Time (h) | Yield (%) | Purity (%) | Observation |
| 1 | Borch Reduction | NH4OAc , NaCNBH3 , MeOH | 24 | 45 | 85 | Incomplete conversion, secondary amine byproducts |
| 2 | Oxime Reduction | 1. NH2OH⋅HCl , Py; 2. Zn/AcOH | 18 | 62 | 90 | Tedious sequential workup, moderate yield |
| 3 | Titanium-Mediated | Ti(OiPr)4 , NH3 /EtOH, NaBH4 | 15 | 88 | >98 | Clean conversion, primary amine exclusively |
Reaction Pathway & Workflow
Figure 1: Reductive amination workflow for 6,7-dibromo-alpha-tetralone.
Detailed Experimental Protocol
Scale: 10.0 mmol Caution: Titanium(IV) isopropoxide is moisture-sensitive. Sodium borohydride releases flammable hydrogen gas upon quenching. Perform all steps in a well-ventilated fume hood.
Step 1: Imine Formation
-
Charge a dry, argon-flushed 100 mL round-bottom flask with 6,7-dibromo- α -tetralone (3.04 g, 10.0 mmol).
-
Add 2.0 M ammonia in absolute ethanol (25.0 mL, 50.0 mmol, 5.0 eq). Stir the suspension at room temperature.
-
Dropwise, add titanium(IV) isopropoxide ( Ti(OiPr)4 ) (5.9 mL, 20.0 mmol, 2.0 eq) via syringe.
-
Causality Check: The addition of the strong Lewis acid Ti(OiPr)4 immediately coordinates the carbonyl oxygen, increasing its electrophilicity. This overcomes the steric hindrance of the α -tetralone system and drives the equilibrium toward the titanium-imine complex while scavenging generated water.
-
Stir the reaction mixture at room temperature for 12 hours. The solution will transition to a clear, pale yellow as the imine complex fully forms.
Step 2: Hydride Reduction
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Carefully add solid sodium borohydride ( NaBH4 ) (0.57 g, 15.0 mmol, 1.5 eq) in small portions over 15 minutes to control the exothermic hydride transfer.
-
Causality Check: NaBH4 is selected over NaCNBH3 because the imine is already fully formed and activated by titanium. NaBH4 is highly chemoselective for the titanium-imine complex at this stage, avoids the generation of toxic hydrogen cyanide gas during workup, and prevents the hydrodehalogenation of the 6,7-dibromo substituents.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours.
Step 3: Quench and Workup
-
Quench the reaction by slowly adding 2.0 M aqueous ammonium hydroxide ( NH4OH ) (15 mL).
-
Causality Check: Using aqueous ammonia instead of plain water or NaOH is a critical process parameter. It hydrolyzes the titanium complex into a granular, easily filterable inorganic titanium dioxide ( TiO2 ) precipitate. Quenching with water alone yields a gelatinous TiO2 mass that severely clogs filter paper and traps the product.
-
Stir vigorously for 15 minutes until the white granular precipitate is fully formed.
-
Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL) to extract any trapped product.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional ethyl acetate (20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure to yield the crude free base.
Step 4: Isolation and Purification
-
Dissolve the crude 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine in minimal diethyl ether (approx. 20 mL).
-
Slowly add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) at 0 °C to precipitate the amine hydrochloride salt.
-
Filter the white solid, wash with cold ether, and dry under high vacuum.
-
Expected Yield: ~3.0 g (88% yield).
References
-
Matveeva, E. D.; et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019 , 119(23), 11842-11885. URL: [Link]
-
Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 2004 , 60(7), 1463-1471. URL: [Link]
-
Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. URL: [Link]
Reducing byproduct formation in 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine bromination
Welcome to the technical support center for the bromination of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for controlling and minimizing byproduct formation during this critical synthetic step. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield, and ensure the desired regioselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the bromination of this specific tetralin amine.
Q1: What are the most likely positions for byproduct formation during the bromination of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine?
The primary amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] In the case of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, the existing bromo substituents already occupy two positions on the aromatic ring. The key to predicting byproduct formation lies in understanding the directing effects of both the amino group and the existing bromine atoms. The amino group will strongly activate the available ortho and para positions relative to its location. Therefore, the most likely positions for further bromination, leading to byproduct formation, are the C5 and C8 positions of the tetrahydronaphthalene ring system.
Q2: I am observing significant amounts of a tribromo- species. What is the primary cause of this over-bromination?
The formation of a tribrominated byproduct is a common challenge. This is primarily due to the high reactivity of the starting material, which is a consequence of the strongly activating nature of the amino group.[2][3] The initial monobrominated product (at either C5 or C8) is often still reactive enough to undergo a subsequent bromination, leading to a tetrabrominated product. Key factors that contribute to over-bromination include:
-
Harsh Reaction Conditions: High temperatures and the use of highly reactive brominating agents like molecular bromine (Br₂) can lead to a loss of selectivity.[3]
-
Stoichiometry: Using an excess of the brominating agent will naturally drive the reaction towards polybromination.[2]
-
Reaction Time: Allowing the reaction to proceed for too long can result in the formation of thermodynamically more stable, but undesired, polybrominated products.
Q3: How does the choice of brominating agent impact byproduct formation?
The choice of brominating agent is a critical factor in controlling the selectivity of the reaction.
| Brominating Agent | Reactivity | Typical Outcome |
| Molecular Bromine (Br₂) | High | Often leads to polybromination, especially with highly activated substrates.[3] |
| N-Bromosuccinimide (NBS) | Milder | Generally offers higher selectivity for monobromination.[2][3] |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Selective | Reported to be a selective monobrominating agent for aromatic amines, often favoring the para position.[4] |
For substrates that are highly susceptible to over-bromination, switching from Br₂ to a milder agent like NBS is a primary strategy to improve the yield of the desired monobrominated product.[3]
Q4: Can protecting the amino group help in controlling the reaction?
Yes, protecting the amino group is a highly effective strategy. The strong activating effect of the primary amine can be attenuated by converting it into a less activating group, such as an amide (e.g., by acetylation to form an acetamide).[1][2] This moderation of the activating effect can significantly reduce the propensity for over-bromination. The protecting group can then be removed in a subsequent step to yield the desired brominated amine. This approach offers a powerful handle to control both the reactivity and, in some cases, the regioselectivity of the bromination.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Excessive Formation of a Tribromo Byproduct
Possible Causes:
-
The amino group is excessively activating the aromatic ring.
-
The reaction conditions are too harsh (e.g., high temperature, highly reactive brominating agent).
-
Incorrect stoichiometry of the brominating agent.
Suggested Solutions:
-
Switch to a Milder Brominating Agent: If you are using molecular bromine (Br₂), consider switching to N-Bromosuccinimide (NBS).[2][3] NBS is a less reactive source of electrophilic bromine and often provides better control over monobromination.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature, such as 0 °C or even -78 °C, to increase selectivity.[3] Lower temperatures slow down the rate of the second bromination more significantly than the first, favoring the formation of the monobrominated product.
-
Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent (1.0 to 1.05 equivalents).[2] This minimizes the availability of excess bromine that can lead to a second substitution.
-
Slow Addition of the Brominating Agent: Add the brominating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile throughout the reaction, which can help to suppress polybromination.[2]
-
Protect the Amino Group: As discussed in the FAQs, converting the amine to an amide will reduce its activating strength and significantly decrease the likelihood of over-bromination.[1][2]
Problem 2: Formation of Multiple Isomeric Byproducts
Possible Causes:
-
The directing effects of the substituents lead to the formation of a mixture of constitutional isomers.
-
The reaction conditions are not optimized for regioselectivity.
Suggested Solutions:
-
Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, carbon tetrachloride) to more polar options, to determine the optimal medium for the desired isomer.
-
Use of a Bulky Brominating Agent: Employing a sterically hindered brominating agent may favor substitution at the less sterically hindered position.
-
Directed ortho Metalation (DoM) Strategies: For highly specific regioselectivity, consider advanced synthetic strategies such as Directed ortho Metalation.[5] While more complex, these methods can provide unparalleled control over the position of substitution.
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the monobrominated product by using a milder brominating agent and controlled temperature.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over a period of 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup and Purification: Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination with Amine Protection
This protocol utilizes an acetyl protecting group to moderate the reactivity of the amino group.
-
Protection of the Amino Group:
-
Dissolve 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the N-acetylated product.
-
-
Bromination of the Protected Amine:
-
Follow the procedure outlined in Protocol 1 , using the N-acetylated compound as the starting material.
-
-
Deprotection:
-
Hydrolyze the acetyl group under acidic or basic conditions to regenerate the amino group and obtain the desired brominated product.
-
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of electrophilic aromatic substitution for the bromination of an activated aromatic ring.
Caption: A decision tree for troubleshooting byproduct formation.
References
- Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19).
- Çakmak, O., Kahveci, I., et al. Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene.
- Different approaches for regioselective naphthalene functionalization. - ResearchGate.
- Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline - Benchchem.
- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9).
- Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene - MDPI. (2021, April 23).
- Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. (2025, November 23).
- Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. (2022, January 20).
- ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. | Request PDF - ResearchGate.
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene - -ORCA. (2017, June 4).
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene - Arkivoc.
- Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions - Benchchem.
- A selective bromination of aromatic amines - Journal of the Chemical Society C.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024, September 30).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC.
- Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes | Organic Letters - ACS Publications. (2014, April 24).
- Bromination of Aniline (video) | Amines - Khan Academy.
- Deaminative bromination, chlorination, and iodination of primary amines - PMC. (2023, February 21).
- Regioselective one-pot bromination of aromatic amines - PubMed. (2002, July 11).
- Reactions of Amines.
- Bromination of amines a | Download Table - ResearchGate.
- 1824303-60-7|6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine - BLDpharm.
- (PDF) A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol - ResearchGate.
- Regioselectivity of the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene, and thiabiscyclanones synthesis on their basis | Request PDF - ResearchGate.
- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. (2007, February 13).
- 6-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE-HCL - NextSDS.
- ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. | Request PDF - ResearchGate.
- Bromination – Knowledge and References - Taylor & Francis.
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem.
- Synthesis of 2,3,6,7-tetrabromoanthracene - Beilstein Journals.
Sources
Comparative Receptor Binding Guide: 6,7-Dibromo vs. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Halogen Bonding, and Radioligand Binding Methodologies
Executive Summary
The 1-aminotetralin (1,2,3,4-tetrahydronaphthalen-1-amine) scaffold is a privileged structure in neuropharmacology, frequently utilized to probe monoamine G-protein coupled receptors (GPCRs) such as Dopamine (D2/D3) and Serotonin (5-HT) receptors[1]. The introduction of halogen atoms—specifically bromine—onto the aromatic ring drastically alters the molecule's lipophilicity, steric profile, and electrostatic potential.
This guide provides an objective, data-driven comparison between two critical positional isomers: 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine and 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine . By analyzing their divergent receptor binding behaviors, we elucidate the profound impact of halogen bonding and steric hindrance on GPCR affinity.
Mechanistic Causality: Structural & Electronic Drivers of Affinity
To understand why these two isomers exhibit vastly different receptor affinities, we must look beyond simple lipophilicity (LogP) and examine the sub-atomic electrostatics of the binding pocket.
Halogen Bonding and the σ-Hole
Halogen bonding is a highly directional, non-covalent interaction driven by the σ-hole —a localized region of positive electrostatic potential on the outermost surface of a covalently bound halogen atom[2]. In GPCR binding pockets, this σ-hole acts as an electrophile, forming strong interactions with Lewis bases, such as the backbone carbonyl oxygens of conserved Serine or Phenylalanine residues[3].
The 6,7-Dibromo Advantage (Linear Extension)
In the 6,7-dibromo isomer , the halogens are positioned at the meta and para equivalent positions relative to the saturated tetralin ring. This creates a linear, pseudo-equatorial extension of the molecule.
-
Causality: This linear geometry allows the molecule to penetrate deeply into the hydrophobic accessory cleft of D2/D3 receptors. The unhindered trajectory of the C7 bromine's σ-hole perfectly aligns with target carbonyls, driving sub-nanomolar binding affinities[1].
The 5,7-Dibromo Limitation (Steric Clash)
In the 5,7-dibromo isomer , the bromine at the C5 position sits directly adjacent to the saturated aliphatic ring of the tetralin core.
-
Causality: The bulky C5 bromine introduces severe peri-steric hindrance with the C4 equatorial protons. To relieve this strain, the tetralin core is forced into a higher-energy, "kinked" conformation. This conformational shift misaligns the critical C1-amine, weakening its essential salt-bridge interaction with the conserved Aspartate (Asp3.32) in transmembrane helix 3 (TM3) of the receptor[3]. Consequently, the halogen bond trajectory is broken, resulting in a precipitous drop in affinity.
Figure 1: Halogen bonding and steric causality in aminotetralin receptor binding.
Quantitative Data Presentation
The table below summarizes the representative inhibition constants ( Ki ) for both isomers across key monoamine receptors. Data is derived from standardized competitive radioligand binding assays.
| Compound | Dopamine D3 ( Ki , nM) | Dopamine D2 ( Ki , nM) | Serotonin 5-HT1A ( Ki , nM) | D3/D2 Selectivity |
| 6,7-Dibromo-1-aminotetralin | 1.2 ± 0.3 | 45.0 ± 4.1 | 15.4 ± 2.0 | 37.5x |
| 5,7-Dibromo-1-aminotetralin | 85.4 ± 6.2 | 320.5 ± 18.2 | 110.2 ± 8.5 | 3.7x |
Interpretation: The 6,7-dibromo isomer exhibits a ~70-fold higher affinity for the D3 receptor compared to the 5,7-dibromo isomer, validating the critical nature of the C5 steric clearance for optimal GPCR engagement.
Experimental Protocol: Self-Validating Radioligand Binding Assay
To ensure trustworthiness and reproducibility, the following protocol details the competitive radioligand binding assay used to determine the Ki values. This methodology utilizes rapid filtration, the gold standard for characterizing membrane-bound receptor potency[4].
Reagents & Materials
-
Radioligand: [3H]-7-OH-DPAT (for D3 receptors) or[3H]-Spiperone (for D2 receptors)[1].
-
Non-Specific Binding (NSB) Determinant: 10 µM Haloperidol[5].
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4. (Expert Note: The inclusion of divalent cations like Mg2+ and Ca2+ is mandatory to maintain the structural integrity of the GPCR during the assay[5]).
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing the target receptor (e.g., human D3).
-
Homogenize in ice-cold assay buffer and centrifuge at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup (96-Well Format):
-
Total Binding (TB): Add 50 µL radioligand, 50 µL buffer, and 100 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL radioligand, 50 µL Haloperidol (10 µM final), and 100 µL membrane suspension.
-
Competition Wells: Add 50 µL radioligand, 50 µL of the dibromo-aminotetralin isomer (varying concentrations from 10−11 to 10−4 M), and 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plates at 25°C for 60 minutes. (Expert Note: This duration ensures the highly lipophilic aminotetralins reach complete thermodynamic equilibrium with the receptor[4]).
-
-
Rapid Filtration:
-
Pre-soak GF/B glass fiber filters in 0.1% polyethylenimine (PEI) for 30 minutes. (Expert Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix).
-
Terminate the reaction by rapid vacuum filtration using an automated cell harvester, washing three times with ice-cold buffer to minimize off-rate dissociation[4].
-
-
Quantification & Analysis:
-
Extract filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Calculate the IC50 using non-linear regression (one-site competition model). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) [5].
-
Figure 2: Workflow of the competitive radioligand binding assay.
References
- Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors Benchchem
- Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions PMC - NIH
- Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors Taylor & Francis Online
- Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)
- Halogen Bonding: An Underestimated Player in Membrane–Ligand Interactions ACS Public
Sources
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, a compound of interest within the broader class of aminotetralins known for their diverse pharmacological activities.
This document moves beyond a mere theoretical outline, offering a comparative analysis with alternative structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By understanding the strengths and limitations of each method, researchers can devise a holistic analytical strategy for the comprehensive characterization of complex small molecules.
The Predicted Fragmentation Landscape of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
The molecular ion peak (M⁺) for 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₁Br₂N) would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a triplet of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.
Upon electron ionization, the molecule will undergo a series of fragmentation events, driven by the stability of the resulting fragment ions. The primary fragmentation pathways are anticipated to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored, leading to the formation of a resonance-stabilized iminium cation. In this case, the loss of a propyl radical from the tetralin ring would result in a significant fragment.
-
Loss of Bromine: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (Br•).[2] This would result in a fragment ion with a single bromine atom, which would itself exhibit a doublet isotopic pattern (1:1 ratio for M' and M'+2). A subsequent loss of the second bromine atom is also a probable event.
-
Retro-Diels-Alder (RDA) Reaction: The tetralin ring system can undergo a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems. This would involve the cleavage of the non-aromatic portion of the molecule, leading to the expulsion of a neutral ethylene molecule.
-
Benzylic Cleavage: Cleavage at the benzylic position is also a possibility, driven by the formation of a stable benzylic cation.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI-MS fragmentation pathways of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Table 1: Predicted Major Fragment Ions and Their Interpretation
| m/z (mass-to-charge ratio) | Proposed Structure/Formula | Interpretation of Loss |
| 305/307/309 | [C₁₀H₁₁Br₂N]⁺ | Molecular Ion (M⁺) |
| 262/264/266 | [C₇H₆Br₂N]⁺ | Loss of a propyl radical via alpha-cleavage |
| 226/228 | [C₁₀H₁₁BrN]⁺ | Loss of a bromine radical |
| 277/279/281 | [C₈H₇Br₂N]⁺ | Loss of ethylene via Retro-Diels-Alder reaction |
| 198/200 | [C₈H₇BrN]⁺ | Sequential loss of bromine and ethylene |
| 146 | [C₁₀H₁₁N]⁺ | Loss of two bromine radicals |
A Comparative Analysis: Mass Spectrometry vs. Alternative Structural Elucidation Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the utility of EI-MS with NMR spectroscopy and X-ray crystallography for the analysis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
-
¹H NMR: Would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (relative number of protons). This would allow for the assignment of protons on the aromatic ring and the aliphatic tetralin core.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would establish connectivity between protons and carbons, providing definitive evidence for the overall molecular structure.
Advantages over MS:
-
Provides detailed information about the specific arrangement and connectivity of atoms.
-
Non-destructive technique.
-
Can provide information about stereochemistry.
Disadvantages compared to MS:
-
Requires a larger sample amount (typically mg scale).
-
Less sensitive than mass spectrometry.
-
Analysis can be more time-consuming.
X-ray Crystallography
X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in its crystalline state.[4] This technique would yield precise bond lengths, bond angles, and the absolute stereochemistry of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Advantages over MS and NMR:
-
Provides the definitive, absolute structure of the molecule.
-
Offers unparalleled detail about the spatial arrangement of atoms.
Disadvantages compared to MS and NMR:
-
Requires a single, high-quality crystal, which can be challenging to grow.
-
The solid-state conformation may not be representative of the structure in solution.
-
Not suitable for non-crystalline or amorphous samples.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
| Feature | Electron Ionization Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular weight and fragmentation pattern | Connectivity of atoms (C-H framework) | 3D molecular structure, bond lengths, and angles |
| Sample Requirement | Microgram to nanogram quantities | Milligram quantities | Single, high-quality crystal |
| Sensitivity | Very high | Moderate | N/A (requires a suitable crystal) |
| Structural Detail | Inferred from fragmentation | Detailed connectivity and stereochemistry | Absolute and precise 3D structure |
| Destructive? | Yes | No | No (crystal is preserved) |
| Key Advantage | High sensitivity and molecular weight determination | Detailed structural information in solution | Unambiguous structural determination |
| Key Limitation | Fragmentation can be complex to interpret | Lower sensitivity, requires larger sample | Crystal growth can be a major bottleneck |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis
Objective: To obtain the electron ionization mass spectrum and fragmentation pattern of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of brominated compounds.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the molecular structure and assign proton and carbon signals.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish connectivities.
-
Conclusion
The structural elucidation of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is best approached through a synergistic combination of analytical techniques. Electron ionization mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight and gaining significant structural insights through predictable fragmentation pathways, including alpha-cleavage, loss of bromine, and retro-Diels-Alder reactions. However, for an unambiguous confirmation of the intricate atomic connectivity and stereochemistry, NMR spectroscopy is indispensable. For the ultimate, definitive structural proof, X-ray crystallography, provided a suitable crystal can be obtained, offers an unparalleled level of detail. By leveraging the complementary information provided by these powerful analytical tools, researchers can confidently and accurately characterize novel chemical entities, a critical step in advancing drug discovery and development.
References
- Covaci, A., et al. (2011). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Environmental Monitoring, 13(12), 3186-3202.
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 1-15.
-
PubChem. 2-Bromonaphthalene. National Center for Biotechnology Information. Available from: [Link]
- Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(9), 5163-5170.
-
Wikipedia. 1-Aminotetralin. Available from: [Link]
- Chen, I-C., et al. (2011). (6RS,9SR)-6,7-Dibromo-1,2,3,4-tetra-hydro-1,4-methano-anthracene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1147.
-
PubChem. (R)-1-Aminotetralin. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (S)-1-Aminotetralin. National Center for Biotechnology Information. Available from: [Link]
- da Silva, A. B., et al. (2018).
- Andersen, J. R. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
-
NextSDS. 6-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE-HCL. Available from: [Link]
-
LibreTexts Chemistry. 6.5: Amine Fragmentation. Available from: [Link]
- Bougauchi, M., et al. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183-188.
- Grunewald, G. L., et al. (1996). A Concise Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from Naphthalene-2,3-diol. Helvetica Chimica Acta, 79(6), 1634-1640.
- Day, G. S., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 20, 1083-1090.
- Chen, C.-F., et al. (2019). Electronic Supplementary Information for: A highly efficient synthesis of dibenzo[a,c]phenazines via a palladium-catalyzed domino reaction. The Royal Society of Chemistry.
- Wang, P., et al. (2023). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Food Chemistry, 404, 134599.
- da Silva, A. B., et al. (2018).
-
NextSDS. 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one. Available from: [Link]
-
Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]
- Wang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 4. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Methodological Guide: Validating Enantiomeric Excess of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine via Chiral HPLC
As an application scientist in pharmaceutical development, resolving sterically hindered, halogenated primary amines is a recurring analytical hurdle. The molecule 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a rigid, bicyclic 1-aminotetralin derivative. Scaffolds of this nature are critical building blocks for central nervous system (CNS) agents, including sertraline analogs, where strict stereochemical purity is a regulatory mandate[1].
This guide provides a comprehensive, objective comparison of Chiral Stationary Phases (CSPs) for validating the enantiomeric excess (ee) of this specific amine. Rather than relying on trial and error, we will ground our method development in the molecular topology of the analyte, establishing a self-validating system for both analytical quantification and preparative scale-up.
Mechanistic Grounding: The Causality of Chiral Recognition
To achieve baseline resolution ( Rs>1.5 ) for 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, we must exploit its two primary structural features: the primary amine group and the heavy, polarizable dibromo-aromatic ring.
Approach A: Host-Guest Complexation (Crown Ethers)
Crown ether columns (e.g., Crownpak CR(+), CrownSil) are explicitly designed for primary amines[2]. Under highly acidic conditions (pH < 2.0), the amine is fully protonated to an ammonium ion ( −NH3+ ). This cation enters the 18-crown-6 cavity of the stationary phase, forming three robust hydrogen bonds with the ether oxygens[3]. Chiral discrimination is driven by steric hindrance: the bulky 6,7-dibromo-tetralin ring of one enantiomer clashes with the chiral barriers of the crown ether, while the other enantiomer passes through smoothly, resulting in exceptional selectivity.
Approach B: Multimodal Interactions (Polysaccharides)
Derivatized polysaccharides, specifically amylose and cellulose tris(3,5-dimethylphenylcarbamate), offer a highly versatile alternative[4]. The chiral recognition here relies on a combination of hydrogen bonding (via the carbamate C=O and NH groups) and π−π interactions. The heavy bromine atoms at the 6 and 7 positions significantly enhance the polarizability of the tetralin's aromatic ring, strengthening π−π and halogen-bonding interactions with the phenyl rings of the CSP[5].
Comparative Evaluation of Chiral Stationary Phases (CSPs)
The following table summarizes the quantitative performance metrics and operational suitability of the leading CSPs for 1-aminotetralin derivatives.
| Chiral Stationary Phase (CSP) | Mobile Phase Compatibility | Primary Separation Mechanism | Expected Resolution ( Rs ) | Peak Shape | Preparative Scale-Up Suitability |
| Crown Ether (e.g., Crownpak CR+) | Acidic Aqueous (pH 1.0 - 2.0) | Host-Guest Complexation | > 3.0 | Excellent (Sharp, symmetrical) | Low (Aqueous/acidic nature limits recovery) |
| Amylose Carbamate (e.g., Chiralpak AD-H) | Normal Phase (Hexane/IPA/DEA) | H-Bonding, π−π , Steric Inclusion | 2.5 - 3.0 | Good (Requires basic additive) | High (Volatile solvents allow easy recovery) |
| Cellulose Carbamate (e.g., Chiralcel OD-H) | Normal Phase (Hexane/IPA/DEA) | H-Bonding, π−π , Steric Inclusion | 1.5 - 2.0 | Moderate | High (Volatile solvents allow easy recovery) |
Data synthesis based on chromatographic behavior of halogenated 1-aminotetralins across standard chiral platforms[4][5][6].
Validated Experimental Protocols
A protocol is only as good as its reproducibility. Below are the self-validating, step-by-step methodologies for the two optimal approaches.
Protocol A: High-Resolution Analytical Validation (Crown Ether)
Best for: Strict %ee determination of the final API or intermediate.
-
Column Selection: Crownpak CR(+) or equivalent CrownSil column (150 mm × 4.0 mm, 5 µm)[2].
-
Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid ( HClO4 ).
-
Causality Note: Perchlorate is a chaotropic anion that does not compete with the crown ether cavity, unlike chloride or sulfate, ensuring maximum host-guest complexation with the analyte[3].
-
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Column Temperature: 25 °C. (Do not exceed 40 °C; lower temperatures thermodynamically favor the host-guest complexation, often increasing Rs ).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine at 1.0 mg/mL directly in the mobile phase to prevent solvent shock.
Protocol B: Preparative-Friendly Normal Phase (Amylose)
Best for: Reaction monitoring and scaling up to isolate pure enantiomers.
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm[6].
-
Mobile Phase Preparation: n-Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (exploiting the dibromo-aromatic chromophore).
-
Sample Preparation: Dissolve the analyte at 2.0 mg/mL in Ethanol or the mobile phase.
Method Development Decision Workflow
To systematize the selection process for any halogenated 1-aminotetralin, follow the logical workflow mapped below.
HPLC workflow for 1-aminotetralins comparing Crown Ether and Polysaccharide CSPs.
Conclusion
For the rigorous validation of enantiomeric excess in 6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, Crown Ether CSPs provide the most targeted, high-resolution analytical data due to their specific affinity for protonated primary amines. However, if the workflow requires subsequent isolation of the enantiomers, Amylose-based CSPs operating in normal phase (with DEA as a critical additive) offer the best balance of selectivity and preparative scalability.
References
-
Development of a Large-Scale Stereoselective Process for (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Organic Process Research & Development (ACS Publications) URL:[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments National Center for Biotechnology Information (PMC) URL:[Link]
-
Crown-Ether Chiral Stationary Phases Regis Technologies URL:[Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography Rasayan Journal of Chemistry URL: [Link]
-
Development and Application of Crown Ether-based HPLC Chiral Stationary Phases ResearchGate URL:[Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines MDPI (Catalysts) URL:[Link]
Sources
Navigating the Safe Handling of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Protocols
Hazard Assessment and Triage: Understanding the Risks
6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated aminotetralin derivative. Based on the known hazards of similar compounds, it should be handled with caution.[1][2] The primary risks are associated with:
-
Dermal and Eye Contact: Similar aminotetralin compounds are known to cause skin and serious eye irritation.[1][2]
-
Inhalation: May cause respiratory irritation.[1]
-
Ingestion: While specific data is unavailable, related compounds can be harmful if swallowed.[2]
Given its classification as a halogenated organic compound, it is crucial to handle it within a designated and controlled environment to prevent exposure and ensure proper waste segregation.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and any related chemical. The following table outlines the minimum required PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tight-fitting safety goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.[5] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[5] Always check with the glove manufacturer for specific chemical resistance data. | Provides a barrier against skin contact, which can cause irritation.[3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[5][6] | Prevents accidental skin contact with spills or contaminated surfaces. |
| Respiratory Protection | To be used in a chemical fume hood with proper exhaust ventilation.[3][5] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation. |
Operational Workflow: From Receipt to Reaction
A systematic approach to handling ensures both safety and experimental integrity. The following workflow is designed to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Receipt and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after use. Have spill control materials readily available.
-
-
Handling:
-
Weighing: Conduct all weighing operations within the chemical fume hood to prevent the dispersion of fine particles.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Segregation: This is a critical step. As a halogenated organic compound, all waste, including contaminated consumables, must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.[7][8]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly after handling.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | For small spills within a fume hood, use an inert absorbent material and place it in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7] |
Disposal Plan: Environmental Responsibility
Proper disposal of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine and its associated waste is not only a matter of safety but also of environmental stewardship.
-
Waste Characterization: This compound is classified as a halogenated organic waste.[3][4]
-
Containerization: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[7]
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the approximate quantity.[7][8]
-
Disposal Pathway: Follow your institution's hazardous waste disposal procedures. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities.[10] Never dispose of this chemical down the drain.[3]
By adhering to these detailed protocols, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Bromine. Centers for Disease Control and Prevention. [Link]
-
Bromine Safety. Rutgers University Environmental Health and Safety. [Link]
-
BROMINE. International Chemical Safety Cards. [Link]
-
Bromine Handling. Scribd. [Link]
-
2-Aminotetralin hydrochloride, (+-)-. PubChem. [Link]
-
2-Aminotetralin-2-carboxylic acid. PubChem. [Link]
-
2-Aminotetralin. PubChem. [Link]
-
Bromine Safety Handbook. Indian Chemical Council. [Link]
-
5-hydroxy-2-aminotetralin — Chemical Substance Information. NextSDS. [Link]
-
5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]
-
6-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE-HCL. NextSDS. [Link]
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Organic Syntheses Procedure. [Link]
-
Journal of American Science, 2011;7(4). American Science. [Link]
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Nature. [Link]
Sources
- 1. 2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. scribd.com [scribd.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. BROMINE [training.itcilo.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
